molecular formula C14H8Br2F3NO B3011566 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 391607-57-1

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B3011566
CAS No.: 391607-57-1
M. Wt: 423.027
InChI Key: MSJGEOJNRDBOGI-IFRROFPPSA-N
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Description

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is a useful research compound. Its molecular formula is C14H8Br2F3NO and its molecular weight is 423.027. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Theoretical Exploration : A study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, closely related to the chemical structure , and their crystal structures. This included investigating intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing, using Hirshfeld surface analysis and quantum chemical calculations (Ashfaq et al., 2022).

Chemical Properties and Applications

  • Investigation of Schiff Bases for Prototropy and Radical Scavenging : Schiff bases, similar to the chemical , have been investigated for their prototropy and radical scavenging activities. This research is significant for potential therapeutic applications and as ingredients in medicinal and food industries (Kaştaş et al., 2017).

Material Science and Optical Properties

  • Nonlinear Optical (NLO) Applications : The study of Schiff base compounds revealed their potential in NLO applications. The compounds showed significant values of hardness, global softness, and hyper-conjugation interactions, indicating higher stability and suitability for NLO applications (Ashfaq et al., 2022).

Catalytic and Synthetic Applications

  • Solvent-Free Synthesis Applications : Schiff base compounds have been used in solvent-free synthesis of 1-amidoalkyl-2-naphthols, demonstrating the potential of these compounds in facilitating environmentally friendly chemical processes (Ghorbani et al., 2020).

  • Antipathogenic Activity of Thiourea Derivatives : Research on thiourea derivatives related to the structure of interest has shown promising results in terms of their interaction with bacterial cells, highlighting potential applications in the development of anti-microbial agents (Limban et al., 2011).

Safety and Hazards

This compound is considered dangerous. It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,4-dibromo-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGEOJNRDBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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